1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring, which is then further modified to introduce the chlorophenyl group.
Suzuki–Miyaura Coupling: This reaction is used to couple the chlorophenyl group with the piperidine ring, utilizing palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can modify the piperidine ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dichlorophenyl)methyl]-N-(piperidin-1-yl)-4-carboxamide
- 1-[(2-Bromophenyl)methyl]-N-(piperidin-1-yl)-4-carboxamide
- 1-[(2-Fluorophenyl)methyl]-N-(piperidin-1-yl)-4-carboxamide
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-25(20-8-3-2-4-9-20)16-13-24-22(27)18-11-14-26(15-12-18)17-19-7-5-6-10-21(19)23/h2-10,18H,11-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSZAYDXSKRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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